Odor Threshold Potency: 72-Fold Lower Detection Threshold Versus 2,4-Diethylthiazole Regioisomer
In a head-to-head comparison compiled from the same authoritative ACS Symposium Series source, 2,5-diethylthiazole exhibits an odor detection threshold in water of 0.09 μg/L, whereas its regioisomer 2,4-diethylthiazole shows a threshold of 6.5 μg/L under identical reporting conditions [1]. The odor character also diverges: 2,5-diethylthiazole is described as 'slightly skunky and green peppery,' while 2,4-diethylthiazole is 'ethereal, musty, earthy.' The 72-fold potency difference means that 2,5-diethylthiazole achieves equivalent sensory impact at approximately 1.4% of the concentration required for the 2,4-isomer. For additional context, 2,5-diethylthiazole is approximately 5,200–5,500 times more potent than 4,5-dimethylthiazole (threshold 470–500 μg/L) from the same data set [1].
| Evidence Dimension | Odor detection threshold in water (μg/L) |
|---|---|
| Target Compound Data | 0.09 μg/L |
| Comparator Or Baseline | 2,4-Diethylthiazole: 6.5 μg/L; 4,5-Dimethylthiazole: 470–500 μg/L |
| Quantified Difference | ~72-fold lower than 2,4-diethylthiazole; ~5,200–5,500-fold lower than 4,5-dimethylthiazole |
| Conditions | Odor threshold in water (μg/L); data compiled in ACS Symposium Series Vol. 826, Table VI; adapted with permission from original 1983 reference |
Why This Matters
The 72-fold potency differential directly translates to a 98.6% reduction in the mass of compound required to achieve the same sensory intensity compared to the 2,4-regioisomer, dramatically lowering cost-in-use and minimizing potential off-flavor carry-through in multi-component flavor formulations.
- [1] Mottram DS, Mottram HR. An Overview of the Contribution of Sulfur-Containing Compounds to the Aroma in Heated Foods. In: Reineccius G, et al., editors. Heteroatomic Aroma Compounds. ACS Symposium Series, Vol. 826. Washington, DC: American Chemical Society; 2002. Chapter 4, Table VI. Data adapted from reference 31 (Pittet AO, Hruza DE. J. Agric. Food Chem. 1983). View Source
